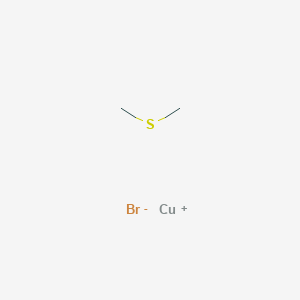
Copper(1+);methylsulfanylmethane;bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper(1+);methylsulfanylmethane;bromide, also known as copper(I) bromide-dimethyl sulfide complex, is a chemical compound with the molecular formula C2H6BrCuS and a molecular weight of 205.58 g/mol . This compound is known for its unique structure, where copper is coordinated with bromide and dimethyl sulfide. It is typically found in a crystalline powder form and is sensitive to air and moisture .
准备方法
Synthetic Routes and Reaction Conditions
Copper(1+);methylsulfanylmethane;bromide can be synthesized through the reaction of copper(I) bromide with dimethyl sulfide. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the copper(I) ion. The reaction conditions often involve room temperature and solvent-free conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure consistent quality and high yield. The compound is usually packaged in glass bottles to prevent contamination and degradation .
化学反应分析
Types of Reactions
Copper(1+);methylsulfanylmethane;bromide undergoes various chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) under certain conditions.
Reduction: The compound can act as a reducing agent in some reactions.
Substitution: The bromide ion can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Common reagents used in reactions with this compound include Grignard reagents, which are used in the addition reactions to fullerenes. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in reactions with Grignard reagents, the major products are often organocopper compounds .
科学研究应用
Copper(1+);methylsulfanylmethane;bromide has several applications in scientific research, including:
作用机制
The mechanism by which copper(1+);methylsulfanylmethane;bromide exerts its effects involves the coordination of the copper(I) ion with various ligands. This coordination can influence the reactivity and stability of the compound. In antimicrobial applications, the generation of reactive oxygen species (ROS) and the disruption of microbial cell membranes are key mechanisms .
相似化合物的比较
Similar Compounds
- Copper(I) chloride-dimethyl sulfide complex
- Copper(I) iodide-dimethyl sulfide complex
- Copper(I) thiocyanate-dimethyl sulfide complex
Uniqueness
Copper(1+);methylsulfanylmethane;bromide is unique due to its specific coordination environment and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and catalytic efficiency in certain reactions .
属性
分子式 |
C2H6BrCuS |
|---|---|
分子量 |
205.59 g/mol |
IUPAC 名称 |
copper(1+);methylsulfanylmethane;bromide |
InChI |
InChI=1S/C2H6S.BrH.Cu/c1-3-2;;/h1-2H3;1H;/q;;+1/p-1 |
InChI 键 |
PMHQVHHXPFUNSP-UHFFFAOYSA-M |
规范 SMILES |
CSC.[Cu+].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


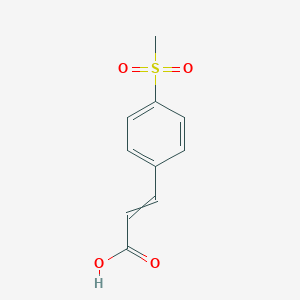
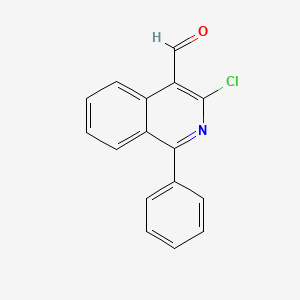
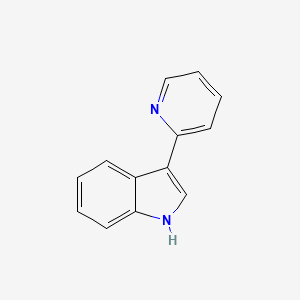

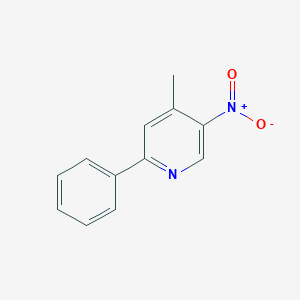
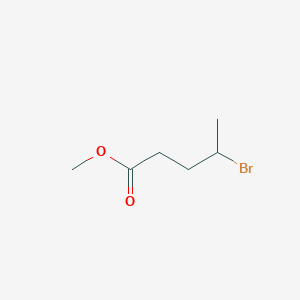
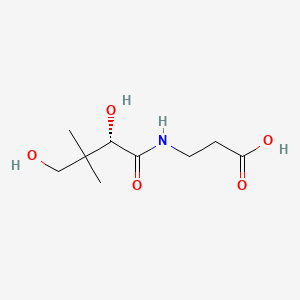
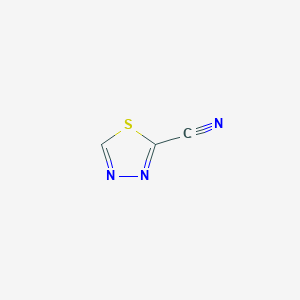
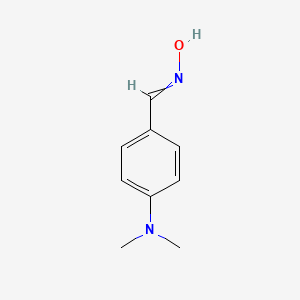
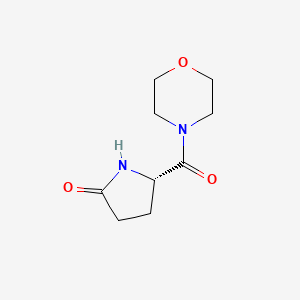
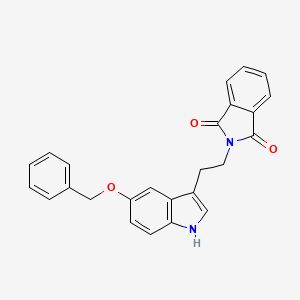
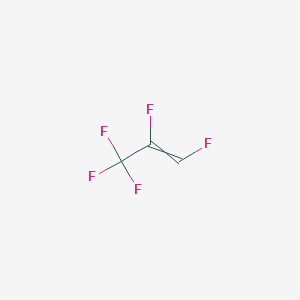
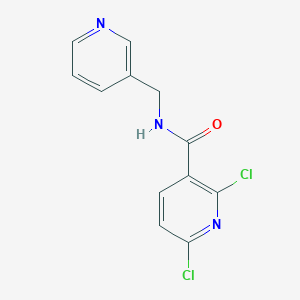
![2H-[1,2'-Bipyridin]-2-one](/img/structure/B8798077.png)
